N-[3-[(2-oxoazepan-1-yl)amino]phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-[(2-oxoazepan-1-yl)amino]phenyl]acetamide is a synthetic organic compound characterized by its unique chemical structure, which includes an azepane ring and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-[(2-oxoazepan-1-yl)amino]phenyl]acetamide typically involves the following steps:
Formation of the Azepane Ring: The azepane ring can be synthesized through a cyclization reaction involving appropriate starting materials such as amino acids or diamines. A common method involves the use of a cyclization agent like phosgene or triphosgene under controlled conditions.
Attachment of the Phenyl Group: The phenyl group is introduced through a nucleophilic substitution reaction. This can be achieved by reacting the azepane derivative with a halogenated benzene compound in the presence of a base such as sodium hydride or potassium carbonate.
Acetylation: The final step involves the acetylation of the amino group using acetic anhydride or acetyl chloride in the presence of a catalyst like pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: N-[3-[(2-oxoazepan-1-yl)amino]phenyl]acetamide can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate. These reactions may lead to the formation of oxo derivatives or other oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the oxo group to a hydroxyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetamide group can be replaced by other functional groups using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.
Substitution: Sodium hydride, potassium carbonate, in polar aprotic solvents like dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-[3-[(2-oxoazepan-1-yl)amino]phenyl]acetic acid, while reduction could produce N-[3-[(2-hydroxyazepan-1-yl)amino]phenyl]acetamide.
Scientific Research Applications
N-[3-[(2-oxoazepan-1-yl)amino]phenyl]acetamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its possible anti-inflammatory, antimicrobial, and anticancer properties.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding, providing insights into biological pathways and mechanisms.
Materials Science: It is explored for its use in the synthesis of novel polymers and materials with specific properties, such as enhanced thermal stability or unique mechanical characteristics.
Mechanism of Action
The mechanism of action of N-[3-[(2-oxoazepan-1-yl)amino]phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The azepane ring and acetamide group can form hydrogen bonds and other interactions with active sites, potentially inhibiting enzyme activity or modulating receptor function. This can lead to various biological effects, depending on the target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
N-[3-[(2-oxoazepan-3-yl)amino]phenyl]acetamide: A structural isomer with the oxo group at a different position on the azepane ring.
N-[3-[(2-oxohexan-1-yl)amino]phenyl]acetamide: A compound with a hexane ring instead of an azepane ring.
N-[3-[(2-oxoazepan-1-yl)amino]phenyl]propionamide: Similar structure but with a propionamide group instead of an acetamide group.
Uniqueness
N-[3-[(2-oxoazepan-1-yl)amino]phenyl]acetamide is unique due to its specific combination of an azepane ring and an acetamide group, which may confer distinct biological activities and chemical properties compared to its analogs. Its specific structure allows for unique interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
N-[3-[(2-oxoazepan-1-yl)amino]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O2/c1-11(18)15-12-6-5-7-13(10-12)16-17-9-4-2-3-8-14(17)19/h5-7,10,16H,2-4,8-9H2,1H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZBHSJFHYQFBKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NN2CCCCCC2=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.